3Aqm3bnc35
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Overview
Description
This compound is characterized by its unique quinoline structure, which includes a fluorophenyl group and multiple carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3Aqm3bnc35 typically involves multi-step organic reactions One common method includes the formation of the quinoline core through a series of cyclization reactionsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, which is crucial for the large-scale synthesis of this compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3Aqm3bnc35 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The carboxylate groups can be reduced to alcohols under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.
Major Products
Scientific Research Applications
3Aqm3bnc35 has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to modulate specific biological pathways.
Mechanism of Action
The mechanism of action of 3Aqm3bnc35 involves its interaction with specific molecular targets within cells. The compound is known to bind to certain enzymes and receptors, modulating their activity and influencing various cellular pathways. For example, it may inhibit or activate enzymes involved in metabolic processes, leading to changes in cellular function. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in regulating oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
- 7-methyl 3-((4-chlorophenyl)methyl)-8-hydroxy-5,7-quinolinedicarboxylate
- 7-methyl 3-((4-bromophenyl)methyl)-8-hydroxy-5,7-quinolinedicarboxylate
- 7-methyl 3-((4-methylphenyl)methyl)-8-hydroxy-5,7-quinolinedicarboxylate
Uniqueness
3Aqm3bnc35 stands out due to the presence of the fluorophenyl group, which imparts unique electronic properties and enhances its reactivity compared to its analogs. This fluorine substitution can significantly influence the compound’s biological activity and chemical stability, making it a valuable compound for various applications .
Properties
CAS No. |
675610-06-7 |
---|---|
Molecular Formula |
C19H14FNO5 |
Molecular Weight |
355.3 g/mol |
IUPAC Name |
3-[(4-fluorophenyl)methyl]-8-hydroxy-7-methoxycarbonylquinoline-5-carboxylic acid |
InChI |
InChI=1S/C19H14FNO5/c1-26-19(25)15-8-14(18(23)24)13-7-11(9-21-16(13)17(15)22)6-10-2-4-12(20)5-3-10/h2-5,7-9,22H,6H2,1H3,(H,23,24) |
InChI Key |
KLPDVDQBLIFIEX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(C=C(C=N2)CC3=CC=C(C=C3)F)C(=C1)C(=O)O)O |
Origin of Product |
United States |
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